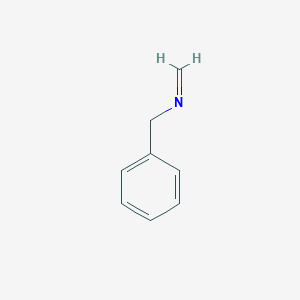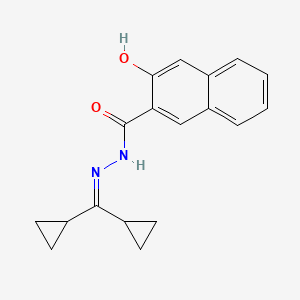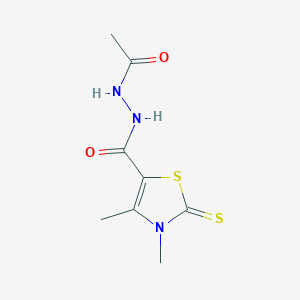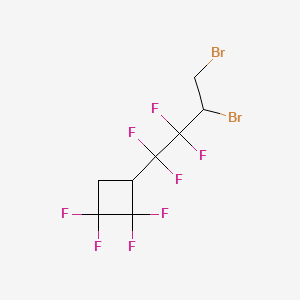
3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane is a synthetic organic compound characterized by the presence of multiple halogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane typically involves halogenation reactions. The starting materials may include cyclobutane derivatives and halogenating agents such as bromine and fluorine sources. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to remove halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield halogenated oxides, while substitution reactions may produce derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialized materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of multiple halogen atoms may enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4-Dichloro-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane
- 3-(3,4-Diiodo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane
Uniqueness
Compared to similar compounds, 3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane may exhibit unique properties such as higher reactivity or stability due to the presence of bromine atoms. These properties can make it more suitable for specific applications where other halogenated compounds may not perform as effectively.
Propriétés
Numéro CAS |
35208-00-5 |
|---|---|
Formule moléculaire |
C8H6Br2F8 |
Poids moléculaire |
413.93 g/mol |
Nom IUPAC |
3-(3,4-dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane |
InChI |
InChI=1S/C8H6Br2F8/c9-2-4(10)8(17,18)7(15,16)3-1-5(11,12)6(3,13)14/h3-4H,1-2H2 |
Clé InChI |
GOUHRDBEHCFRFL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C1(F)F)(F)F)C(C(C(CBr)Br)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


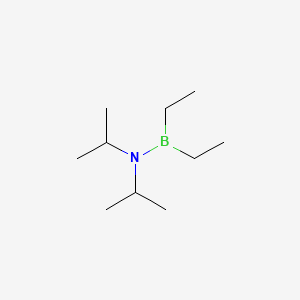
![5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine](/img/structure/B14161997.png)
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[4-(3-chloro-1H-indazol-1-yl)-2-fluorophenyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B14162001.png)
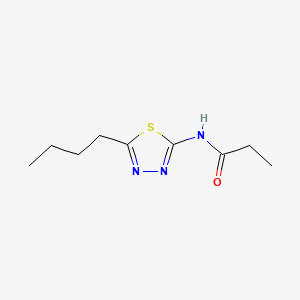
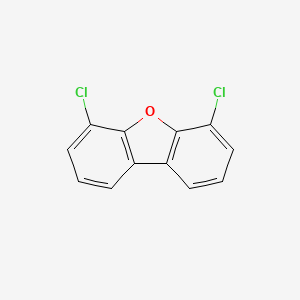
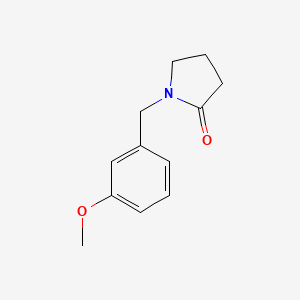
![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B14162034.png)
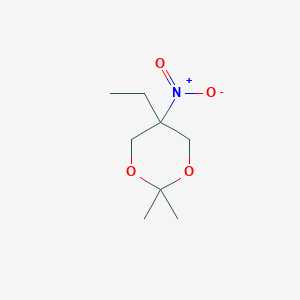
![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)

![(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine](/img/structure/B14162064.png)
